molecular formula C17H13F3O2 B8173085 2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene

2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8173085
M. Wt: 306.28 g/mol
InChI Key: JUUUHNWIYLYJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of benzyloxy, ethynyl, and trifluoroethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trifluoroethanol with a suitable benzyl halide to form the benzyloxy intermediate. This intermediate is then subjected to further reactions, such as Sonogashira coupling, to introduce the ethynyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, benzyl alcohol derivatives, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on its interaction with molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
  • 4-Trifluoromethoxyphenylboronic acid

Uniqueness

2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both ethynyl and trifluoroethoxy groups on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethynyl-2-phenylmethoxy-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O2/c1-2-14-9-6-10-15(22-12-17(18,19)20)16(14)21-11-13-7-4-3-5-8-13/h1,3-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUUHNWIYLYJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)OCC(F)(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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